![molecular formula C6H8N2OS B1322699 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 259810-12-3](/img/structure/B1322699.png)
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
Übersicht
Beschreibung
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound that features a fused pyran and thiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiohydrazonate with a suitable aldehyde or ketone, followed by cyclization to form the pyrano-thiazole ring system . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine: This compound has a similar pyrano-thiazole ring system but with additional methyl groups, which may alter its chemical and biological properties.
Thiazolo[4,5-b]pyridines: These compounds share the thiazole ring but are fused with a pyridine ring instead of a pyran ring.
Uniqueness
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Biologische Aktivität
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a heterocyclic compound characterized by its unique bicyclic structure that integrates both pyran and thiazole rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₆H₈N₂OS
- Molar Mass : 156.21 g/mol
- Density : 1.391 g/cm³ (predicted)
- Boiling Point : 353.7 °C (predicted)
- Flash Point : 167.68 °C
- pKa : 4.73 (predicted)
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results in inhibiting growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- HCT116 (colon cancer)
The growth inhibition values (GI50) for these cell lines were noted as follows:
Cell Line | GI50 (µM) |
---|---|
MCF7 | 3.79 |
NCI-H460 | 12.50 |
HCT116 | 42.30 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to bind to enzymes or receptors that modulate their activity, leading to various biological effects. Research indicates potential interactions with DNA gyrase and other enzymes critical for cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study conducted on thiadiazino and thiazolo quinoxaline hybrids revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In a comparative study assessing various thiazole derivatives, this compound showed superior cytotoxicity against the HepG2 liver cancer cell line with an IC50 value of approximately 5 µM .
Structural Comparisons
The structural uniqueness of this compound can be compared with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Amino-thiazole | Thiazole ring | Lacks the pyran component |
4H-Pyran-4-one | Pyran ring | Does not contain thiazole |
2-Aminothiazole | Thiazole ring with amine | Simpler structure without bicyclic features |
The bicyclic architecture of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amines contributes to its distinct biological activities compared to these similar compounds.
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMTQWTUCFOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623581 | |
Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-12-3 | |
Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.